N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole were synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class . The synthesis involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide” can be inferred from its name and similar compounds. It likely contains a benzothiazole ring structure, a pyridine ring, and a benzamide group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Substituted benzamides, including compounds structurally similar to N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds demonstrate significant efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer therapy research (Borzilleri et al., 2006).
Antimicrobial Activity
Research into new pyridine derivatives, including those structurally related to the specified compound, has shown variable and modest antimicrobial activity against strains of bacteria and fungi. This indicates the potential for such compounds to be developed into new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibition
Compounds structurally related to this compound have shown potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. Modifications to the benzothiazole ring, such as alternative 6,5-heterocycles, have been explored to improve metabolic stability, demonstrating the compound's relevance in cancer and metabolic disease research (Stec et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins .
Mode of Action
This compound acts by inhibiting the COX enzymes, specifically COX-2 . COX-2 is induced at sites of inflammation throughout the body to generate prostaglandins, which mediate inflammation and pain . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the cyclooxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX-2, the compound disrupts this process, reducing the production of prostaglandins .
Pharmacokinetics
Its anti-inflammatory and analgesic activities suggest that it is likely absorbed and distributed in the body to reach the sites of inflammation .
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in prostaglandin production, resulting in reduced inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-18-7-3-2-6-16(18)20(26)25(13-14-5-4-10-23-12-14)21-24-17-9-8-15(22)11-19(17)28-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNHHOIHCCAKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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